![molecular formula C20H20N2O B100030 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one CAS No. 19066-35-4](/img/structure/B100030.png)
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diphenyl-1,3-diazatricyclo[33113,7]decan-4-one is a complex organic compound with the molecular formula C20H20N2O It is known for its unique tricyclic structure, which includes two phenyl groups and a diazatricyclo core
Preparation Methods
The synthesis of 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the tricyclic structure. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one can be compared with other similar compounds, such as:
1,3-Diazaadamantan-6-one: This compound shares a similar tricyclic core but lacks the phenyl groups.
2,6-Diphenyl-4,8-diazoadamantan-1-one: This compound has a similar structure but differs in the position of the diaza and phenyl groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19066-35-4 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one |
InChI |
InChI=1S/C20H20N2O/c23-18-20(17-9-5-2-6-10-17)11-19(16-7-3-1-4-8-16)12-21(14-20)15-22(18)13-19/h1-10H,11-15H2 |
InChI Key |
LPVYSZDXQGZULM-UHFFFAOYSA-N |
SMILES |
C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C2(CN3CC1(C(=O)N(C2)C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


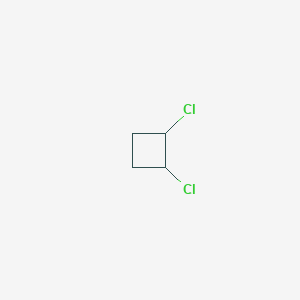
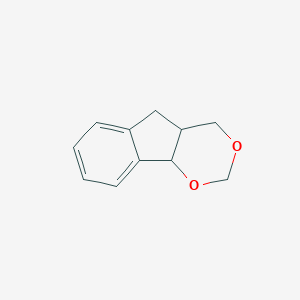
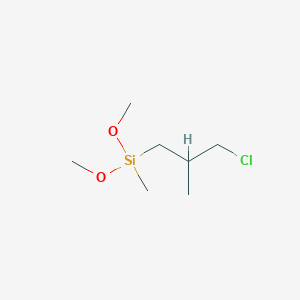
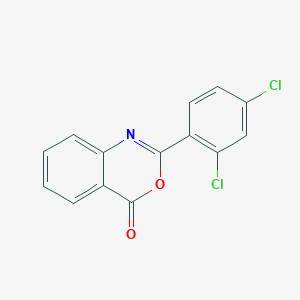
![[1,2,4]Triazolo[4,3-b]pyridazin-6-amine](/img/structure/B99957.png)
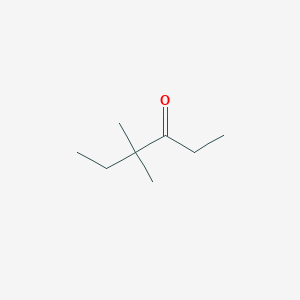
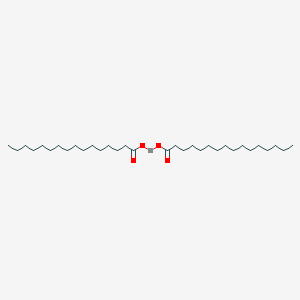
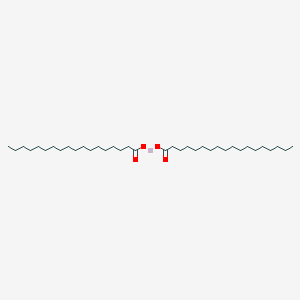
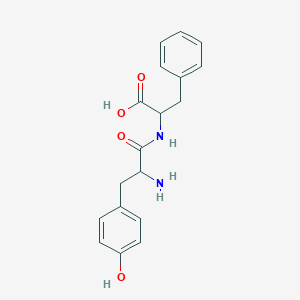
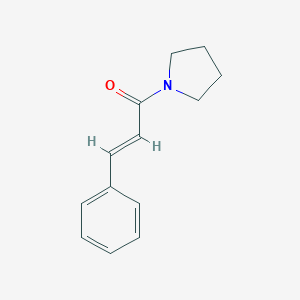
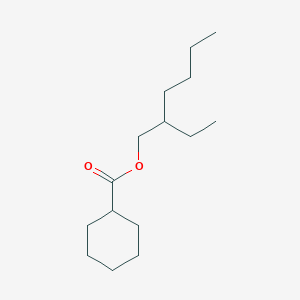
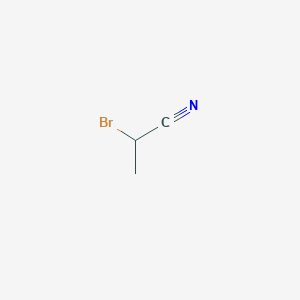
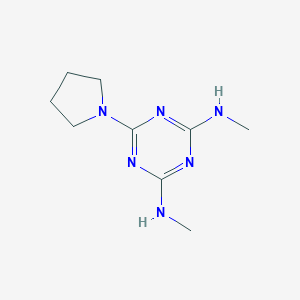
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
